molecular formula C9H17NO2 B3025216 1,4-dioxaspiro[4.5]decan-2-ylmethanamine CAS No. 45982-66-9

1,4-dioxaspiro[4.5]decan-2-ylmethanamine

Cat. No.: B3025216
CAS No.: 45982-66-9
M. Wt: 171.24 g/mol
InChI Key: FHXNYYFOSMSGPE-UHFFFAOYSA-N
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Description

1,4-Dioxaspiro[4.5]decan-2-ylmethanamine is a chemical compound with the molecular formula C9H17NO2. It is known for its unique spirocyclic structure, which consists of a spiro-connected dioxane ring and a cyclohexane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dioxaspiro[4.5]decan-2-ylmethanamine can be synthesized through several synthetic routes. One common method involves the formation of the spirocyclic structure via the reaction of 2-acetylcyclohexanone with ethylene glycol to form the corresponding ketal. This intermediate is then subjected to hydrazone formation and iodination, followed by aminocarbonylation in the presence of a palladium-phosphine precatalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Dioxaspiro[4.5]decan-2-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

1,4-Dioxaspiro[4.5]decan-2-ylmethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,4-dioxaspiro[4.5]decan-2-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dioxaspiro[4.5]decan-2-ylmethanamine is unique due to its specific combination of a spirocyclic dioxane ring and a methanamine group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1,4-dioxaspiro[4.5]decan-3-ylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-6-8-7-11-9(12-8)4-2-1-3-5-9/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXNYYFOSMSGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452944
Record name 1,4-Dioxaspiro[4.5]decane-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45982-66-9
Record name 1,4-Dioxaspiro[4.5]decane-2-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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